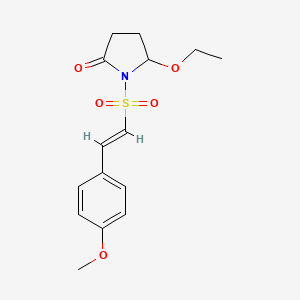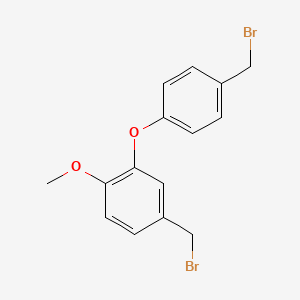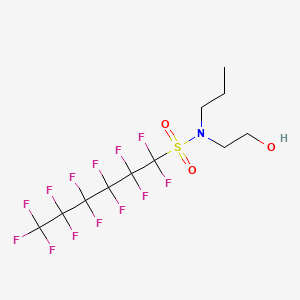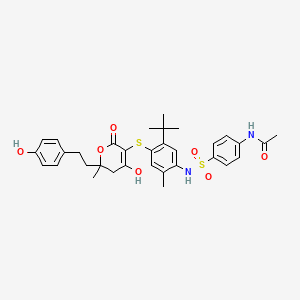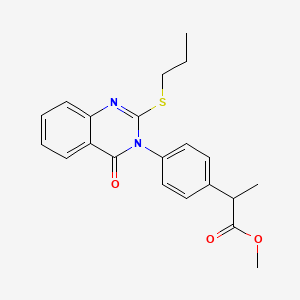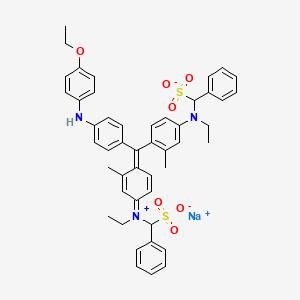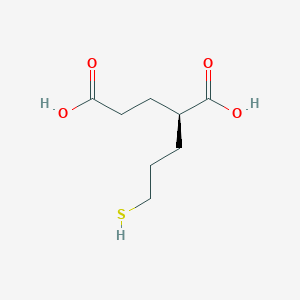
Pentanedioic acid, 2-(3-mercaptopropyl)-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 2-(3-mercaptopropyl)-, (2R)-: is an organic compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol . This compound belongs to the class of medium-chain fatty acids and features a mercaptopropyl group attached to the second carbon of pentanedioic acid . It is known for its unique stereochemistry, with an absolute configuration at the second carbon (2R) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentanedioic acid, 2-(3-mercaptopropyl)-, (2R)- typically involves the reaction of pentanedioic acid derivatives with 3-mercaptopropyl reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include purification steps such as crystallization or distillation to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The mercaptopropyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield various thiol derivatives.
Substitution: The mercaptopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted mercaptopropyl derivatives.
Applications De Recherche Scientifique
Chemistry: Pentanedioic acid, 2-(3-mercaptopropyl)-, (2R)- is used as a building block in organic synthesis, particularly in the preparation of complex molecules with specific stereochemistry .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets .
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism by which Pentanedioic acid, 2-(3-mercaptopropyl)-, (2R)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The mercaptopropyl group can form covalent bonds with active sites of enzymes, potentially inhibiting or modifying their activity . The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Comparaison Avec Des Composés Similaires
- Pentanedioic acid, 2-(3-mercaptopropyl)-, (2S)-
- Pentanedioic acid, 2-(3-mercaptopropyl)-, ®-
Comparison: Pentanedioic acid, 2-(3-mercaptopropyl)-, (2R)- is unique due to its specific stereochemistry (2R), which can result in different biological and chemical properties compared to its (2S) or racemic counterparts . The (2R) configuration may exhibit distinct interactions with enzymes and receptors, leading to varied effects in biological systems .
Propriétés
Numéro CAS |
848952-62-5 |
|---|---|
Formule moléculaire |
C8H14O4S |
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
(2R)-2-(3-sulfanylpropyl)pentanedioic acid |
InChI |
InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12)/t6-/m0/s1 |
Clé InChI |
FNLNSQHJKVQCBP-LURJTMIESA-N |
SMILES isomérique |
C(C[C@@H](CCC(=O)O)C(=O)O)CS |
SMILES canonique |
C(CC(CCC(=O)O)C(=O)O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





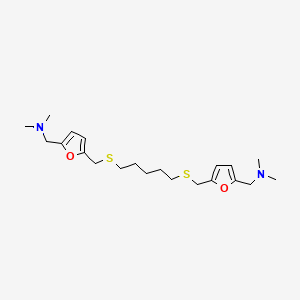
![2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate](/img/structure/B12744452.png)
